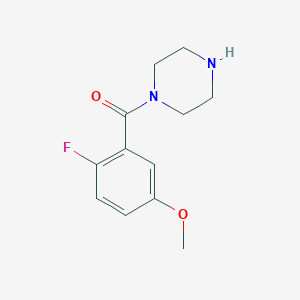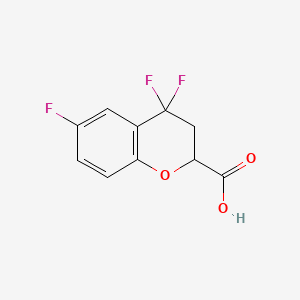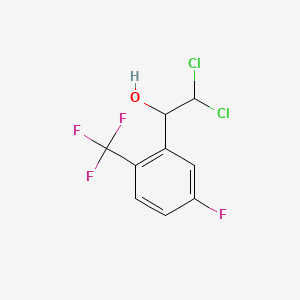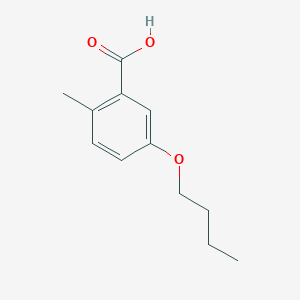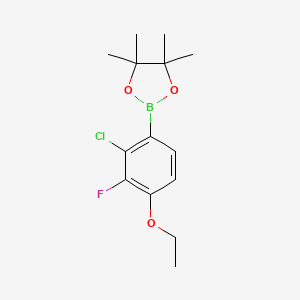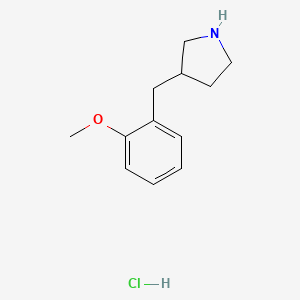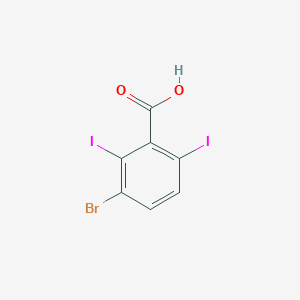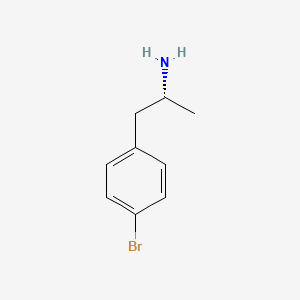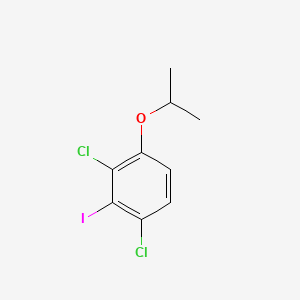
Methyl 2,6-dimethyl-4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dimethyl-4-propoxybenzoate is an organic compound with the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methyl, dimethyl, and propoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dimethyl-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-propoxybenzoic acid.
Reduction: Formation of 2,6-dimethyl-4-propoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Another ester derivative of benzoic acid with hydroxyl groups at positions 2 and 4.
Methyl 2,6-dimethylbenzoate: Lacks the propoxy group but has similar methyl substitutions on the benzene ring.
Uniqueness
Methyl 2,6-dimethyl-4-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 2,6-dimethyl-4-propoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
MCQASGFEWAHFCG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



